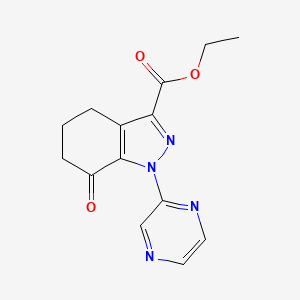

Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Description

Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 2624296-98-4, molecular formula: C₁₄H₁₄N₄O₃, molecular weight: 286.29) is a heterocyclic compound featuring a tetrahydroindazole core substituted with a pyrazin-2-yl group and an ethyl ester moiety . The compound is stored under controlled conditions (2–8°C) and exhibits moderate hazards, including oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Properties

Molecular Formula |

C14H14N4O3 |

|---|---|

Molecular Weight |

286.29 g/mol |

IUPAC Name |

ethyl 7-oxo-1-pyrazin-2-yl-5,6-dihydro-4H-indazole-3-carboxylate |

InChI |

InChI=1S/C14H14N4O3/c1-2-21-14(20)12-9-4-3-5-10(19)13(9)18(17-12)11-8-15-6-7-16-11/h6-8H,2-5H2,1H3 |

InChI Key |

RLOMQOWKVRGTKB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C2=C1CCCC2=O)C3=NC=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Methodology

-

Starting Material : Cyclohexenone derivatives (e.g., 1,4-dioxaspiro[4.5]decan-8-one) are acylated with diethyl oxalate to form keto esters.

-

Cyclization : Treatment with pyrazin-2-yl hydrazine in toluene at reflux induces regioselective cyclization to form the tetrahydroindazole ring. For example, Bagley et al. achieved 82% yield for analogous tetrahydroindazoles using propyl hydrazine.

-

Deprotection : Acidic hydrolysis removes ketal protections, yielding the 7-oxo intermediate.

Key Reaction :

Optimization :

Vilsmeier Reagent-Mediated Ring Closure

Vilsmeier reagent (POCl₃/DMF) facilitates electrophilic cyclization for N-1 functionalization.

Procedure

-

Hydrazone Formation : React cyclohexanone hydrazones with pyrazine-2-carbonyl chloride.

-

Cyclization : Treat the hydrazone with Vilsmeier reagent to form the indazole ring. This method selectively produces N-1-substituted regioisomers.

Example :

Charette et al. synthesized 1-substituted indazoles in 75–89% yield using similar conditions.

Advantages :

Green Synthesis Using NH₄Cl in Ethanol

Eco-friendly protocols avoid harsh reagents.

Process

-

Grinding Method : Mix o-hydroxybenzaldehyde derivatives, hydrazine hydrate, and NH₄Cl in ethanol. Mechanochemical grinding induces cyclization.

-

Esterification : React the indazole-3-carboxylic acid with ethanol/H₂SO₄ to form the ethyl ester.

Efficiency :

Industrial-Scale Synthesis

Large-scale production prioritizes cost-effectiveness and minimal purification.

Protocol (Vulcanchem):

-

Cyclization : React 1,4-dioxaspiro[4.5]decan-8-one with pyrazin-2-yl hydrazine in refluxing toluene.

-

Oxidation : Convert intermediates to the 7-oxo group using HBr elimination from bromohydrins.

-

Esterification : Treat indazole-3-carboxylic acid with ethanol/H₂SO₄.

Scale : 50–75 g batches with >90% purity after recrystallization.

Data Summary of Key Methods

Critical Analysis of Challenges

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy or amino derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine or indazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Chemistry

Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows chemists to modify its functional groups through various chemical reactions:

- Oxidation : Can produce corresponding oxo derivatives using agents like potassium permanganate.

- Reduction : Yields hydroxy or amino derivatives with reducing agents such as sodium borohydride.

- Substitution : Facilitates nucleophilic substitution reactions to introduce different functional groups onto the pyrazine or indazole rings .

Biology

The compound has garnered attention for its role in biological studies, particularly in enzyme inhibition and protein-ligand interactions. Research indicates that it may inhibit specific kinases or proteases, altering cellular signaling pathways:

- Enzyme Inhibition : Studies have shown that derivatives of indazole can act as tubulin inhibitors, interfering with cell mitosis during the M-phase .

Case Study Example :

A study highlighted the synthesis of novel compounds based on the indazole framework that demonstrated significant anti-cancer activity by binding to tubulin .

Industry

In industrial applications, this compound is explored for developing new materials with specific properties. Its structural characteristics make it suitable for:

- Pharmaceutical Development : It is being researched for potential drug formulations targeting various diseases due to its biological activity.

Comparative Analysis Table

Mechanism of Action

The mechanism of action of Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications

Substituent-Driven Functional Variations

- Pyrazine vs. This substitution correlates with a higher melting point (248–251°C) and improved thermal stability compared to the target compound .

Physical and Chemical Properties

Biological Activity

Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: C₁₄H₁₄N₄O₃

- Molecular Weight: 286.29 g/mol

- CAS Number: 2624296-98-4

Synthesis and Structure-Activity Relationship (SAR)

Recent studies have focused on the synthesis of indazole derivatives, including this compound. The synthesis typically involves multi-step reactions that modify the indazole core to enhance biological activity. The introduction of various substituents at specific positions on the indazole ring has been shown to significantly affect the compound's pharmacological properties.

Key findings from SAR studies:

- Substituent Effects: Variations in substituents at the 4 and 6 positions of the indazole ring can enhance inhibitory activity against specific targets.

- Potency Enhancement: Compounds with lipophilic groups or those that increase molecular interactions with target proteins have shown improved potency in biological assays .

Biological Activities

The biological activities of this compound include:

Antitumor Activity

Several studies have reported that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- IC₅₀ Values: Some derivatives demonstrated IC₅₀ values as low as 30 nM against specific tumor cell lines, indicating strong activity .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of compounds similar to ethyl 7-oxo derivatives. They have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes:

- COX Inhibition: Compounds exhibited IC₅₀ values ranging from 0.04 to 0.09 μmol against COX enzymes, comparable to established anti-inflammatory drugs .

Case Studies

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of ethyl 7-oxo derivatives on human cancer cell lines. The results indicated that these compounds inhibited cell growth effectively, with some exhibiting selectivity towards certain cancer types.

Case Study 2: In Vivo Efficacy

In vivo studies using animal models demonstrated that administration of ethyl 7-oxo derivatives resulted in reduced tumor growth and improved survival rates compared to control groups. These findings suggest potential for further development into therapeutic agents.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example:

- Step 1: Formation of the indazole core via cyclocondensation of hydrazine derivatives with keto esters under acidic or basic conditions .

- Step 2: Pyrazine ring introduction via nucleophilic substitution or cross-coupling reactions, as demonstrated in analogous syntheses using pyrazin-2-yl derivatives .

- Step 3: Esterification or transesterification to install the ethyl carboxylate group, often employing ethyl chloroformate or ethanol under catalytic acid/base conditions .

Key Considerations: Monitor reaction progress using TLC (Rf values) and purify intermediates via flash chromatography (e.g., silica gel, cyclohexane/ethyl acetate gradients) .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the indazole scaffold, pyrazine substitution, and ester functionality. Assign peaks based on coupling patterns (e.g., pyrazine protons at δ ~8.5–9.5 ppm) .

- X-ray Crystallography: Employ SHELXL for refinement of single-crystal data to resolve bond lengths, angles, and ring puckering (e.g., tetrahydroindazole ring conformation) . For example, a similar compound (Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate) was analyzed in space group P-1 with Z = 2, validating non-planar ring systems .

Validation: Cross-reference experimental data with computational models (e.g., ORTEP-III for thermal ellipsoid visualization) .

Advanced: How can researchers resolve contradictions in crystallographic data, such as unexpected bond angles or ring puckering?

Methodological Answer:

- Software Tools: Use SHELXL for iterative refinement, adjusting parameters like U and occupancy factors. Compare results with WinGX for consistency .

- Puckering Analysis: Apply Cremer-Pople parameters to quantify non-planarity in the tetrahydroindazole ring. For six-membered rings, amplitude (Q) and phase angle (φ) calculations can distinguish chair, boat, or twist conformations .

- Validation: Replicate measurements with independent datasets or employ density functional theory (DFT) to model energetically favorable conformations .

Advanced: What strategies optimize reaction yields in multi-step syntheses involving pyrazine and indazole intermediates?

Methodological Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh)) for cross-coupling steps to enhance pyrazine incorporation efficiency .

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF, DMSO) for cyclization steps to stabilize transition states. For example, TFA in DCM improved deprotection yields in analogous syntheses .

- Workflow Adjustments: Implement one-pot reactions to reduce intermediate isolation steps, as seen in the synthesis of triazolopyrazine derivatives (56–95% yields) .

Basic: What purification techniques are recommended for isolating Ethyl 7-oxo-1-(pyrazin-2-yl)-tetrahydroindazole-3-carboxylate?

Methodological Answer:

- Flash Chromatography: Use silica gel columns with gradient elution (e.g., 3% → 5% ethyl acetate in cyclohexane) to separate polar impurities .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for final product crystallization, ensuring high purity (>95%) .

- HPLC: Employ reverse-phase C18 columns with acetonitrile/water mobile phases for analytical purity checks .

Advanced: How can computational modeling predict the biological activity or conformational stability of this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate interactions with target proteins (e.g., JAK kinases), leveraging SMILES strings for 3D structure generation .

- Molecular Dynamics (MD): Simulate solvent-solute interactions in GROMACS to assess stability of the tetrahydroindazole ring under physiological conditions .

- QSAR Modeling: Correlate electronic descriptors (e.g., HOMO/LUMO energies) with activity data from analogs, such as indazole-based kinase inhibitors .

Advanced: What experimental controls are essential when analyzing electrochemical properties (e.g., oxidative aromatization) of this compound?

Methodological Answer:

- Reference Electrodes: Use Ag/AgCl or saturated calomel electrodes (SCE) to standardize potentials during cyclic voltammetry .

- Baseline Correction: Perform blank runs (solvent + electrolyte) to subtract capacitive currents in differential pulse voltammetry .

- Product Validation: Confirm aromatization via -NMR (loss of dihydro protons) and HRMS (exact mass match) .

Basic: How should researchers handle air- or moisture-sensitive intermediates during synthesis?

Methodological Answer:

- Schlenk Techniques: Use vacuum/nitrogen lines for anhydrous reactions, particularly during pyrazine coupling steps .

- Stabilization: Add molecular sieves (3Å) to reaction mixtures to scavenge trace water .

- Storage: Store intermediates under argon at −20°C in flame-sealed ampoules if prolonged stability is required .

Advanced: What analytical workflows validate the absence of regioisomeric byproducts in the final compound?

Methodological Answer:

- 2D NMR: Perform - HSQC and HMBC to confirm connectivity, distinguishing between N1- and N2-substituted indazole isomers .

- X-ray Powder Diffraction (XRPD): Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities .

- Mass Spectrometry Imaging (MSI): Use MALDI-TOF to spatially resolve isobaric contaminants in crude mixtures .

Advanced: How can researchers leverage patents to identify novel derivatives or applications of this compound?

Methodological Answer:

- Patent Mining: Extract synthetic routes from European Patent Application EP4230365A1, focusing on pyrazine-indazole hybrids as kinase inhibitors .

- Structure-Activity Relationship (SAR): Modify the carboxylate group (e.g., replacing ethyl with methyl or tert-butyl) to assess impact on bioactivity .

- Biological Assays: Screen derivatives for activity against P2X7 receptors or JAK/STAT pathways, referencing protocols from Janssen Pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.